N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Description
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that combines the structural features of benzoxazole and coumarin derivatives
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O4/c33-28(23-8-5-7-21(16-23)24-17-22-6-1-3-10-26(22)36-30(24)34)31-18-19-12-14-20(15-13-19)29-32-25-9-2-4-11-27(25)35-29/h1-17H,18H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDDMXFFRVPGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NCC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]).
Coumarin Derivative Synthesis: The coumarin moiety is prepared by reacting 7-amino-4-methylcoumarin with organic halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and coumarin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial DNA gyrase, inhibiting bacterial replication.
Pathways: It may also interfere with cell signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-methylphenyl)benzoxazole exhibit similar antimicrobial properties.
Coumarin Derivatives: Compounds such as 7-amino-4-methylcoumarin are known for their biological activities.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its combined structural features of benzoxazole and coumarin, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
